4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
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Overview
Description
4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, particularly in the development of kinase inhibitors. The presence of a morpholine ring and a chlorophenyl group further enhances its chemical properties, making it a versatile candidate for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the pyrazolo[1,5-a]pyrimidine intermediate.
Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine, typically under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazolo[1,5-a]pyrimidine core, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazolo[1,5-a]pyrimidine ring, leading to the formation of amines or reduced heterocycles.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, reduced heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as a kinase inhibitor, making it a candidate for the development of new therapeutic agents. Its ability to interact with specific enzymes and proteins can be leveraged to study cellular processes and disease mechanisms.
Medicine
In medicine, the compound’s potential as a kinase inhibitor opens avenues for its use in cancer treatment. By inhibiting specific kinases involved in cell proliferation, it can help in the development of targeted therapies for various cancers.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its application in the synthesis of pharmaceuticals and agrochemicals is also of significant interest.
Mechanism of Action
The mechanism of action of 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine primarily involves the inhibition of kinase enzymes. By binding to the ATP-binding site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting signaling pathways essential for cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[3,4-d]pyrimidin-7-yl)morpholine
- 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]triazine-7-yl)morpholine
Uniqueness
Compared to similar compounds, 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine exhibits unique properties due to the specific arrangement of its functional groups. The presence of the morpholine ring enhances its solubility and bioavailability, while the chlorophenyl group contributes to its binding affinity and specificity towards kinase enzymes. These features make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-12-10-16(21-6-8-23-9-7-21)22-17(20-12)15(11-19-22)13-2-4-14(18)5-3-13/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWHARBEBVBSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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